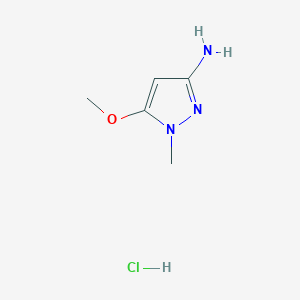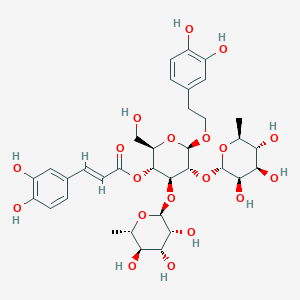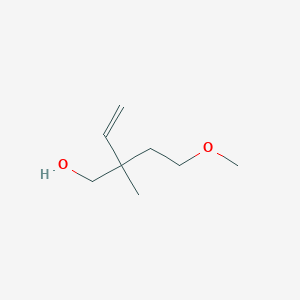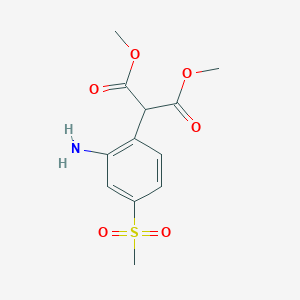
(S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester
Vue d'ensemble
Description
(S)-2-Benzyloxycarbonylamino-3-thiophen-2-yl-propionic acid 2,5-dioxo-pyrrolidin-1-yl ester is a useful research compound. Its molecular formula is C19H18N2O6S and its molecular weight is 402.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Material Science Applications
Thiophene derivatives have been studied for their role in the development of advanced materials. For instance, the intermolecular forces and functional group effects in the packing structure of thiophene derivatives are crucial for the design of molecular materials with specific properties, such as conductivity or photoreactivity. This understanding facilitates the creation of materials for electronics, photovoltaics, and more, emphasizing the importance of thiophene-based compounds in material science (Bettencourt‐Dias et al., 2005).
Pharmaceutical Applications
In pharmaceutical research, thiophene and pyrrolidine derivatives have shown potential as therapeutic agents. For example, the diastereoselective synthesis of specific non-peptidic compounds has been reported, demonstrating the significance of these compounds in developing treatments for conditions like idiopathic pulmonary fibrosis (Anderson et al., 2016). Such research highlights the versatility of thiophene derivatives in synthesizing compounds with potential therapeutic applications.
Organic Chemistry and Catalysis
Thiophene derivatives are also pivotal in organic chemistry, serving as building blocks for complex molecules. They are involved in various synthesis processes, including the creation of electrochromic and fluorescent polymers, which have applications in display technologies and sensors. The synthesis and manipulation of these compounds allow for the development of new materials with desirable optical and electronic properties (Cihaner & Algi, 2008).
Mécanisme D'action
Target of Action
It’s known that the compound is used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate , suggesting it may interact with biological targets that are relevant to this compound.
Mode of Action
The compound contains a tetrazine group , which is known to undergo inverse electron demand Diels-Alder cycloaddition reactions . This suggests that the compound might interact with its targets through this mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given its potential to undergo inverse electron demand diels-alder cycloaddition reactions , it might affect pathways that involve proteins or other biomolecules with strained alkenes such as transcyclooctene, norbornene, and cyclopropene .
Result of Action
Its potential to undergo inverse electron demand diels-alder cycloaddition reactions suggests that it might form stable covalent linkages with its targets, potentially altering their structure or function.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c22-16-8-9-17(23)21(16)27-18(24)15(11-14-7-4-10-28-14)20-19(25)26-12-13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2,(H,20,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUWRFREZKCCN-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CS2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CS2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)






![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)





